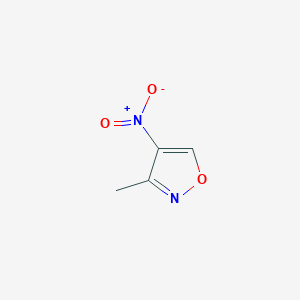

3-Methyl-4-nitroisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-4-nitroisoxazole is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis of Isoxazole Derivatives : 3-Methyl-4-nitroisoxazole acts as a precursor for various isoxazole derivatives. Its reactivity allows for multiple synthetic pathways, including condensation reactions with aldehydes and nitro compounds to form substituted isoxazoles.

- Green Chemistry : Recent studies have highlighted solvent-free methods for synthesizing derivatives of this compound using recyclable catalysts like nano-titania, which enhances yield while minimizing environmental impact .

| Compound | Synthesis Method | Yield | Environmental Impact |

|---|---|---|---|

| 3-Methyl-4-nitro-5-styrylisoxazole | Solvent-free with nano-titania | High | Low |

| This compound derivatives | Aldehyde condensation | Variable | Moderate |

Biology

- Enzyme Inhibition : Isoxazole derivatives, including those derived from this compound, are being studied for their potential as enzyme inhibitors. This property is particularly relevant in drug development targeting specific biological pathways .

- Antimicrobial Activity : The nitro group in this compound can be bioreduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. This has prompted research into its application as an antimicrobial agent.

Medicine

- Anti-inflammatory Properties : Research indicates that compounds derived from this compound exhibit anti-inflammatory effects, making them candidates for therapeutic applications in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, attributed to its ability to induce apoptosis in cancer cells through various mechanisms .

Case Study 1: Allylic–Allylic Alkylation

In a significant study, this compound was utilized as a vinylogous pronucleophile in allylic–allylic alkylation reactions. The reaction demonstrated excellent enantiocontrol and yielded products that could be transformed into dicarboxylic acid derivatives. This application underscores the compound's utility in synthetic organic chemistry .

Case Study 2: Photoredox-Catalyzed Reactions

Another innovative application involved the photoredox-catalyzed difluoromethylation of this compound derivatives. This method showcased the compound's versatility in forming new carbon-fluorine bonds, which are valuable in medicinal chemistry due to the unique properties of fluorinated compounds .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitro group at position 4 facilitates electrophilic aromatic substitution under controlled conditions.

Key Findings :

-

Catalytic Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) under solvent-free conditions using nano-titania (TiO₂) catalysts at 90°C to form 3-methyl-4-nitro-5-styrylisoxazoles. Yields range from 69% to 88% depending on substituents (Table 1) .

-

Mechanism : The nitro group activates the isoxazole ring, enabling aldol-like condensation followed by dehydration (Figure 1) .

Table 1: Condensation Reactions with Aromatic Aldehydes

| Aldehyde Substituent | Product Yield (%) | Reaction Time (hr) | Source |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 82 | 0.5 | |

| 4-Methoxybenzaldehyde | 88 | 4 | |

| 3,4-Dimethoxybenzaldehyde | 86 | 2 |

Michael Addition Reactions

The α,β-unsaturated ketone moiety in derivatives acts as a Michael acceptor.

Experimental Data :

-

Catalytic Asymmetric Addition : Reacts with nitromethane under phase-transfer catalysis (PTC) to yield γ-nitroacetals with up to 93% enantiomeric excess (ee). Products are convertible to γ-nitroacids via hydrolysis .

-

Conditions : Tetrahydrofuran (THF), 0°C, 24 hrs.

Example Reaction :

3 Methyl 4 nitro 5 vinyli soxazole+CH3NO2PTC Nitroacetal 93 ee

Coordination Chemistry with Platinum(II)

The nitro and methyl groups enable complexation with transition metals.

Research Insights :

-

Synthesis of Pt(II) Complexes : Reacts with K₂PtCl₄ to form cis and trans isomers. Structural confirmation via X-ray diffraction shows square-planar geometry (Figure 2) .

-

Biological Relevance : Transplatin derivatives exhibit superior cytotoxicity (IC₅₀ = 2.81 μM in MCF-7 cells) compared to cisplatin .

Table 2: Cytotoxicity of Pt(II) Complexes

| Complex | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 |

|---|---|---|

| Cisplatin | 74.0 | 98.9 |

| Trans-Pt | 2.81 | 14.3 |

| Cis-Pt | 3.95 | 27.0 |

| Source: |

Retro-Henry and Friedel–Crafts Reactions

Derivatives participate in tandem reaction cascades.

Key Observations :

-

Retro-Henry Reaction : 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones undergo cleavage in aqueous media to form oxindoles .

-

Friedel–Crafts Alkylation : Subsequent reaction with indoles yields bis-indolyl-2-oxindoles (up to 92% yield) .

Conditions : Water, room temperature, 12 hrs.

Redox Reactions

The nitro group undergoes reduction under specific conditions.

Reported Transformations :

Eigenschaften

IUPAC Name |

3-methyl-4-nitro-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-9-5-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKVNRDVQUPXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549976 |

Source

|

| Record name | 3-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-05-0 |

Source

|

| Record name | 3-Methyl-4-nitro-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.